Cas no 414887-76-6 (1-Methyl-4-(pyridin-3-ylmethyl)piperazine)

1-Methyl-4-(pyridin-3-ylmethyl)piperazine is a heterocyclic organic compound featuring a piperazine core substituted with a methyl group and a pyridin-3-ylmethyl moiety. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a valuable intermediate in the synthesis of bioactive molecules. Its pyridine and piperazine functionalities enhance binding affinity in ligand design, particularly for metal complexes or receptor-targeted compounds. The compound's stability and well-defined reactivity make it suitable for use in medicinal chemistry research, including the development of CNS-active agents or enzyme inhibitors. Its balanced lipophilicity and basicity contribute to favorable pharmacokinetic properties in drug discovery applications.
1-Methyl-4-(pyridin-3-ylmethyl)piperazine structure
414887-76-6 structure
Product Name:1-Methyl-4-(pyridin-3-ylmethyl)piperazine
CAS No:414887-76-6
MF:C11H17N3
MW:191.272782087326
CID:1035340
PubChem ID:677438
Update Time:2025-06-09

1-Methyl-4-(pyridin-3-ylmethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-4-(pyridin-3-ylmethyl)piperazine
    • AC1LDYQ9
    • MolPort-002-141-656
    • RL03605
    • SDCCGMLS-0064544.P001
    • STK114645
    • SureCN8306431
    • J-504946
    • 414887-76-6
    • AKOS005399375
    • DB-070194
    • A850544
    • 1-methyl-4-[(pyridin-3-yl)methyl]piperazine
    • SCHEMBL8306431
    • DTXSID60350371
    • 1-methyl-4-((pyridin-3-yl)methyl)piperazine
    • MDL: MFCD00976834
    • Inchi: 1S/C11H17N3/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11/h2-4,9H,5-8,10H2,1H3
    • InChI Key: ZKLUNOGQZQZPGA-UHFFFAOYSA-N
    • SMILES: N1(CC2C=NC=CC=2)CCN(C)CC1

Computed Properties

  • Exact Mass: 191.142247555g/mol
  • Monoisotopic Mass: 191.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 19.4Ų

1-Methyl-4-(pyridin-3-ylmethyl)piperazine Pricemore >>

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Additional information on 1-Methyl-4-(pyridin-3-ylmethyl)piperazine

Professional Introduction to 1-Methyl-4-(pyridin-3-ylmethyl)piperazine (CAS No. 414887-76-6)

1-Methyl-4-(pyridin-3-ylmethyl)piperazine, a compound with the chemical formula C12H18N2, is a derivative of piperazine that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 414887-76-6, belongs to a class of molecules that exhibit potential therapeutic applications in various medical conditions. The presence of a methyl group at the 1-position and a pyridin-3-ylmethyl moiety at the 4-position introduces specific interactions with biological targets, making it a promising candidate for further investigation.

The structural features of 1-Methyl-4-(pyridin-3-ylmethyl)piperazine contribute to its versatility in drug design. The piperazine ring, known for its ability to form hydrogen bonds and interact with aromatic residues, enhances the compound's binding affinity to certain enzymes and receptors. Additionally, the pyridine substituent introduces hydrophobic interactions, which can be crucial for optimizing pharmacokinetic profiles. These characteristics make the compound an attractive scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives. Research has shown that compounds with similar structural motifs exhibit activities in areas such as central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions. Specifically, 1-Methyl-4-(pyridin-3-ylmethyl)piperazine has been investigated for its potential role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These pathways are implicated in a range of neurological disorders, including depression, anxiety, and Parkinson's disease.

One of the most compelling aspects of 1-Methyl-4-(pyridin-3-ylmethyl)piperazine is its interaction with monoamine transporters. Studies have demonstrated that this compound can bind to both dopamine and serotonin transporters with high affinity, suggesting its potential as a dual-action therapeutic agent. Such dual-targeting strategies are increasingly favored in drug development due to their ability to provide more comprehensive symptom relief and reduce the likelihood of tolerance development. The compound's ability to modulate these transporters may also offer benefits in treating comorbid conditions associated with CNS disorders.

The synthesis of 1-Methyl-4-(pyridin-3-ylmethyl)piperazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methyl group at the 1-position and the pyridin-3-ylmethyl group at the 4-position necessitates careful selection of reagents and catalysts to achieve optimal regioselectivity. Advances in synthetic methodologies have enabled more efficient production processes, which is crucial for scaling up production for preclinical and clinical studies.

Evaluation of the pharmacokinetic properties of 1-Methyl-4-(pyridin-3-ylmethyl)piperazine is essential for determining its feasibility as a therapeutic agent. Pharmacokinetic studies have revealed that this compound exhibits moderate solubility in water and good bioavailability in animal models. These characteristics are favorable for drug development, as they suggest potential for oral administration and systemic distribution. Additionally, preliminary toxicity studies have indicated that the compound is well-tolerated at tested doses, although further extensive safety evaluations are necessary before human trials can commence.

The growing body of research on piperazine derivatives underscores their significance in modern drug discovery. 1-Methyl-4-(pyridin-3-ylmethyl)piperazine represents a valuable addition to this growing library of compounds with potential therapeutic applications. Its unique structural features and demonstrated interactions with key biological targets position it as a promising candidate for further development. As research continues to uncover new insights into its pharmacological properties, this compound holds promise for addressing unmet medical needs across multiple therapeutic areas.

In conclusion, 1-Methyl-4-(pyridin-3-ylmethyl)piperazine (CAS No. 414887-76-6) is a structurally interesting derivative with significant potential in pharmaceutical applications. Its ability to interact with monoamine transporters and other biological targets makes it an attractive candidate for developing novel treatments for CNS disorders and related conditions. With ongoing research efforts focused on optimizing its pharmacological profile and safety profile, this compound is poised to make meaningful contributions to future medical advancements.

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